molecular formula C14H14INO3 B8636711 6-Iodo-2-methoxy-3-[(4-methoxybenzyl)oxy]pyridine

6-Iodo-2-methoxy-3-[(4-methoxybenzyl)oxy]pyridine

Cat. No. B8636711
M. Wt: 371.17 g/mol
InChI Key: OTAIOVSNCPBRLX-UHFFFAOYSA-N
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Patent
US08822503B2

Procedure details

Triisopropylsilane (2.1 g) and trifluoroacetic acid (4.0 mL) were added to a solution of 6-iodo-2-methoxy-3-[(4-methoxybenzyl)oxy]pyridine (1 g) in chloroform (10 mL), and the mixture was stirred at 0° C. for one hour. The solvent was evaporated from the reaction solution under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=90:10→50:50) to give the title compound as a colorless powder (604 mg, 96%).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
C([SiH](C(C)C)C(C)C)(C)C.FC(F)(F)C(O)=O.[I:18][C:19]1[N:24]=[C:23]([O:25][CH3:26])[C:22]([O:27]CC2C=CC(OC)=CC=2)=[CH:21][CH:20]=1>C(Cl)(Cl)Cl>[I:18][C:19]1[N:24]=[C:23]([O:25][CH3:26])[C:22]([OH:27])=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)(C)[SiH](C(C)C)C(C)C
Name
Quantity
4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1 g
Type
reactant
Smiles
IC1=CC=C(C(=N1)OC)OCC1=CC=C(C=C1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the reaction solution under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=90:10→50:50)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=CC=C(C(=N1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 604 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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